molecular formula C11H8BrCl B3249174 1-Bromo-8-(chloromethyl)naphthalene CAS No. 19190-48-8

1-Bromo-8-(chloromethyl)naphthalene

Cat. No.: B3249174
CAS No.: 19190-48-8
M. Wt: 255.54 g/mol
InChI Key: ABJULAACSYQHQD-UHFFFAOYSA-N
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Description

1-Bromo-8-(chloromethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈BrCl. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a chloromethyl group is attached to the eighth carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-(chloromethyl)naphthalene can be synthesized through several methods. One common method involves the bromination of 8-(chloromethyl)naphthalene using bromine in the presence of a catalyst. Another method includes the use of tert-butyl lithium in diethyl ether at temperatures ranging from -100°C to 25°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in a solvent such as acetonitrile, with the addition of a base to neutralize the by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chloromethyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

Scientific Research Applications

1-Bromo-8-(chloromethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving halogenated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Bromo-8-(chloromethyl)naphthalene exerts its effects involves its ability to participate in various chemical reactions. The bromine and chloromethyl groups are reactive sites that can undergo substitution, oxidation, and reduction. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 1-Bromo-8-methylnaphthalene
  • 1-Bromo-5-methylnaphthalene
  • 1-Chloromethyl-8-bromonaphthalene

Comparison: 1-Bromo-8-(chloromethyl)naphthalene is unique due to the presence of both bromine and chloromethyl groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions compared to similar compounds that may only have one halogen or functional group. The presence of both groups can also influence the reactivity and selectivity of the compound in various synthetic applications .

Properties

IUPAC Name

1-bromo-8-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJULAACSYQHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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